molecular formula C19H27NO3S B413536 Ethyl 2-[(cyclohexylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 308299-18-5

Ethyl 2-[(cyclohexylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B413536
CAS No.: 308299-18-5
M. Wt: 349.5g/mol
InChI Key: YMBNOESXWZMFOL-UHFFFAOYSA-N
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Description

Ethyl 2-[(cyclohexylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a tetrahydrobenzothiophene derivative characterized by:

  • Core structure: A fused bicyclic system (4,5,6,7-tetrahydro-1-benzothiophene) with an ethyl ester at position 2.
  • Substituents: A cyclohexylcarbonyl group on the amino moiety at position 2. A methyl group at position 6.

This compound is of interest due to its structural similarity to pharmacologically active benzothiophene derivatives, such as thrombolytic agents and antioxidants . Its synthesis likely involves acylation of an ethyl 2-amino-tetrahydrobenzothiophene precursor with cyclohexylcarbonyl chloride, analogous to methods described for benzamido derivatives .

Properties

IUPAC Name

ethyl 2-(cyclohexanecarbonylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3S/c1-3-23-19(22)16-14-10-9-12(2)11-15(14)24-18(16)20-17(21)13-7-5-4-6-8-13/h12-13H,3-11H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBNOESXWZMFOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[(cyclohexylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antitumor effects, analgesic properties, and mechanisms of action.

  • Molecular Formula : C19H27NO3S
  • Molecular Weight : 349.49 g/mol
  • CAS Number : [Not specified in the search results]
  • Structural Formula :
InChI 1S C19H27NO3S c1 3 23 19 22 16 14 10 9 12 2 11 15 14 24 18 16 20 17 21 13 7 5 4 6 8 13 h12 13H 3 11H2 1 2H3 H 20 21 \text{InChI 1S C19H27NO3S c1 3 23 19 22 16 14 10 9 12 2 11 15 14 24 18 16 20 17 21 13 7 5 4 6 8 13 h12 13H 3 11H2 1 2H3 H 20 21 }

Antitumor Activity

Recent studies have highlighted the antitumor activity of this compound against various cancer cell lines. The compound was evaluated for its cytotoxic effects using the MCF-7 breast cancer cell line. The findings indicated:

  • IC50 Values : The compound exhibited an IC50 value of approximately 23.2 µM , indicating potent cytotoxicity.
  • Mechanism of Action :
    • Induction of apoptosis was confirmed through flow cytometry analysis.
    • The compound caused significant cell cycle arrest at the G2/M phase and S phase.
    • A notable increase in early and late apoptosis was observed, with a 6.6-fold increase in late apoptotic cells compared to untreated controls.

Summary of Antitumor Findings

Parameter Value
IC50 (MCF-7 cells)23.2 µM
Early Apoptosis (AV+/PI−)8.73%
Late Apoptosis (AV+/PI+)18.13%
G2/M Phase Arrest25.56%
S Phase Arrest23.38%

These results suggest that this compound may serve as a promising candidate for further development in cancer therapeutics.

Analgesic Activity

The analgesic properties of related compounds in the benzothiophene series have also been investigated using the "hot plate" method on mice. While specific data for this compound were not detailed in the search results, related derivatives have shown significant analgesic effects exceeding those of standard analgesics like metamizole.

Potential Mechanisms

The analgesic effects are hypothesized to be mediated through modulation of pain pathways involving:

  • Inhibition of Pro-inflammatory Cytokines : Compounds in this class may reduce inflammation and pain signaling.
  • Interaction with Opioid Receptors : Some derivatives exhibit activity at opioid receptors, contributing to their analgesic effects.

Case Studies and Research Findings

Several studies have documented the biological activities of similar compounds within the benzothiophene class:

  • Study on Apoptosis-Inducing Agents : A study published in MDPI indicated that compounds similar to ethyl 2-[...]-3-carboxylate demonstrated significant apoptosis-inducing capabilities against breast cancer cells .
  • Analgesic Studies : Research highlighted that derivatives from this chemical family showed enhanced analgesic properties compared to traditional medications .
  • Comparative Analysis : A comparative analysis revealed that while some derivatives exhibited moderate activity (IC50 range from 52.9 to 95.9 µM), others were significantly more effective .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of ethyl 2-[(cyclohexylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is C19H27NO3SC_{19}H_{27}NO_3S, with a molecular weight of approximately 349.49 g/mol. The compound features a benzothiophene core, which is known for its diverse biological activities.

Pharmacological Applications

This compound has been investigated for its potential pharmacological activities:

  • Anti-inflammatory Properties : Studies have shown that compounds similar to this benzothiophene derivative exhibit significant anti-inflammatory effects. For example, derivatives have been evaluated in models of carrageenan-induced edema, demonstrating comparable efficacy to established anti-inflammatory drugs like Piroxicam .
  • Analgesic Effects : The compound has also been noted for its analgesic properties. In preclinical trials, it exhibited moderate analgesic effects that warrant further investigation for pain management applications .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .

Case Studies and Research Findings

Several case studies have documented the synthesis and biological evaluation of this compound:

  • A study published in Scientific Reports highlighted the compound's ability to inhibit specific inflammatory pathways in vitro, suggesting its potential as a therapeutic agent in treating chronic inflammatory diseases .
  • Another research article focused on the compound's structural modifications to enhance its pharmacokinetic properties while maintaining its biological activity. This approach aims to optimize efficacy while minimizing side effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name (CAS) Position 2 Substituent Position 6 Substituent Molecular Weight Key Properties
Target Compound Cyclohexylcarbonylamino Methyl ~363.5 (calc.) High lipophilicity; potential for intramolecular H-bonding (amide N–H)
Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (N/A) Benzamido None (tetrahydro ring) 357.43 S(6) hydrogen-bonded ring motif; planar aromatic benzamido group enhances crystallinity
Ethyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (350990-31-7) Amino Phenyl 289.40 Lower molecular weight; phenyl group increases aromaticity and π-π stacking potential
Ethyl 2-[(cyanoacetyl)amino]-6-methyl-... (670233-13-3) Cyanoacetylamino Methyl 306.39 Electron-withdrawing cyano group may enhance reactivity and antioxidant activity
Ethyl 2-[(2-chloroacetyl)amino]-6-methyl-... (N/A) Chloroacetylamino Methyl ~328.5 (calc.) Electrophilic chloroacetyl group; potential alkylating agent with higher toxicity risk

Key Observations :

  • Methyl at position 6 reduces steric hindrance compared to bulkier substituents (e.g., tert-butyl or benzyl), favoring synthetic accessibility .

Crystallographic and Structural Insights

  • Hydrogen Bonding : The S(6) motif observed in benzamido derivatives () stabilizes the crystal lattice. The cyclohexyl group in the target compound may disrupt such motifs, leading to differences in melting points or solubility .
  • Ring Puckering : The tetrahydrobenzothiophene core adopts a half-chair conformation, as seen in related structures. Substituents at position 6 (e.g., methyl vs. phenyl) influence puckering parameters, affecting molecular geometry .

Preparation Methods

Direct Acylation with Cyclohexanecarbonyl Chloride

  • Reactants :

    • Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

    • Cyclohexanecarbonyl chloride

    • Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Conditions :

    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

    • Temperature: 0°C to room temperature

    • Duration: 2–4 hours

    • Yield: 60–80%.

Example Protocol :

"To a solution of ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (1 eq) in DCM, TEA (1.5 eq) was added under nitrogen. Cyclohexanecarbonyl chloride (1.2 eq) was added dropwise at 0°C, and the mixture was stirred at room temperature for 3 hours. The product was extracted with DCM, washed with NaHCO3_3, and purified via silica gel chromatography (hexane/EtOAc)."

Alternative Coupling Reagents

For substrates sensitive to acyl chlorides, carbodiimide-based reagents like HATU or EDC may be employed:

Example Using HATU :

"The amine (1 eq), cyclohexanecarboxylic acid (1.2 eq), HATU (1.2 eq), and DIPEA (3 eq) were combined in DMF and stirred at room temperature for 12 hours. The product was isolated via precipitation or chromatography."

Structural and Analytical Data

Key Spectral Characteristics :

  • IR : N–H stretch (3300 cm1^{-1}), C=O (ester: 1720 cm1^{-1}; amide: 1660 cm1^{-1}).

  • 1^1H NMR (CDCl3_3):

    • δ 1.25 (t, 3H, ester CH3_3), δ 1.45–1.85 (m, 10H, cyclohexyl), δ 2.35 (s, 3H, 6-CH3_3), δ 4.15 (q, 2H, ester CH2_2), δ 6.20 (s, 1H, NH).

  • MS : m/z 349.5 [M+H]+^+.

Crystallographic Data :

  • The tetrahydrobenzothiophene core adopts a half-chair conformation.

  • Intramolecular hydrogen bonds stabilize the amide and ester groups.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Gewald + Acyl ChlorideDCM, TEA, 0°C to RT70–80%High efficiency, minimal side productsRequires anhydrous conditions
HATU-Mediated CouplingDMF, DIPEA, RT50–60%Suitable for acid-sensitive substratesHigher cost, purification challenges

Industrial-Scale Considerations

  • Purification : Column chromatography (hexane/EtOAc) or recrystallization (ethanol/water).

  • Safety : Cyclohexanecarbonyl chloride is corrosive; reactions require inert atmosphere and PPE.

  • Green Chemistry : Solvent recovery systems (e.g., DCM or THF distillation) improve sustainability .

Q & A

How can modern crystallographic software resolve structural ambiguities in this compound, such as disordered cyclohexene conformations?

Advanced Research Focus:
Disordered groups in crystallographic refinement require careful modeling to avoid overinterpretation. In the structurally related compound ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, disordered methylene groups in the cyclohexene ring were resolved using SHELXL97 with equal anisotropic displacement parameters (EADP constraints) and partial occupancy refinement . Researchers should:

  • Use SHELXL or SHELXTL for constrained refinement of disordered atoms.
  • Apply the PART instruction to split occupancy between positions (e.g., 0.641:0.359 ratio observed in analogous structures).
  • Validate models using residual density maps and Hirshfeld rigid-bond tests to ensure physical plausibility .

What methodological frameworks are recommended for analyzing hydrogen-bonding motifs in this class of tetrahydrobenzothiophenes?

Advanced Research Focus:
Hydrogen-bonding patterns can be systematically categorized using graph set analysis (Bernstein et al., 1995). For example, intramolecular N–H···O bonds in related structures form S(6) ring motifs, stabilizing the molecular conformation . Researchers should:

  • Use software like Mercury or CrystalExplorer to generate hydrogen-bond graphs.
  • Compare observed motifs (e.g., R₂²(8) or C(6) chains) against Etter’s rules to predict packing behavior.
  • Cross-validate with crystallographic data (e.g., dihedral angles between rings A and B: 8.13° in analogous compounds) .

How can researchers design synthetic routes to introduce acylated amino groups at the 2-position of the tetrahydrobenzothiophene core?

Basic Research Focus:
Acylation typically follows a two-step protocol:

Amino precursor synthesis: Condense ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with cyclohexanecarbonyl chloride in chloroform under reflux (9 hours, 1:1.5 molar ratio) .

Purification: Recrystallize from ethanol to isolate the product.
Advanced Optimization:

  • Monitor reaction progress via TLC or HPLC.
  • Use DFT calculations to predict steric effects of bulky substituents (e.g., cyclohexyl vs. benzyl groups) on reaction yields .

What spectroscopic techniques are critical for confirming the molecular structure of derivatives, and how should data be interpreted?

Basic Research Focus:

  • ¹H NMR: Key signals include δ ~1.32 ppm (ester methyl), δ 2.27–2.69 ppm (methylene protons in the tetrahydro ring), and δ 6.72–8.13 ppm (aromatic protons) .
  • IR Spectroscopy: Look for C=O stretches at ~1732 cm⁻¹ (ester), C=N at ~2265 cm⁻¹ (Schiff base derivatives), and N–H stretches at ~3300 cm⁻¹ .
    Advanced Analysis:
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., tetrahydro ring protons).
  • Compare experimental IR/Raman spectra with theoretical simulations (e.g., Gaussian 16) to validate vibrational assignments .

How can researchers address contradictions between computational predictions and experimental crystallographic data for this compound?

Advanced Research Focus:
Discrepancies often arise in torsion angles or puckering parameters. For example:

  • Puckering analysis: Use Cremer-Pople coordinates to quantify deviations from planarity in the tetrahydro ring. Compare with DFT-optimized geometries .
  • Torsion angles: If computational models predict a planar amide group but crystallography shows slight twists (e.g., due to crystal packing), refine force fields using dispersion-corrected DFT (e.g., B3LYP-D3) .

What strategies are employed to evaluate the biological activity of such compounds, particularly antimicrobial potential?

Advanced Research Focus:

  • Docking studies: Target enzymes like bacterial dihydrofolate reductase (DHFR) using AutoDock Vina. Prioritize derivatives with strong π-π interactions (e.g., benzothiophene core with Phe residues) .
  • Antimicrobial assays: Use microbroth dilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Correlate activity with substituent electronegativity (e.g., chloro vs. methoxy groups) .

How should researchers optimize reaction conditions to minimize byproducts during acyl group introduction?

Advanced Research Focus:

  • Solvent effects: Polar aprotic solvents (e.g., DMF) may improve acylation efficiency vs. chloroform.
  • Catalysis: Screen Lewis acids (e.g., ZnCl₂) to accelerate reaction rates.
  • In situ monitoring: Use ReactIR to detect intermediate formation and adjust stoichiometry dynamically .

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